Sligrl-NH2
説明
SLIGRL-NH2 is a peptide known to act as an agonist for the proteinase-activated receptor-2 (PAR2). This receptor is involved in various physiological processes, including the mediation of itch and gastrointestinal motility. Research has shown that SLIGRL-NH2 can induce scratching behavior in mice, which is a histamine-independent response, suggesting a direct activation of PAR2 leading to itch . Additionally, SLIGRL-NH2 has been studied for its therapeutic effects on constipation in a Sprague-Dawley rat model. The peptide was found to improve feeding and excretion behaviors, intestinal transit ratio, and the histological features of the colon in constipated rats .
Synthesis Analysis
Molecular Structure Analysis
SLIGRL-NH2 is a hexapeptide with the sequence H-Ser-Leu-Ile-Gly-Arg-Leu-NH2. The structure of this peptide includes an amide group at the C-terminus, which is indicated by the "-NH2" suffix. The peptide's primary structure is linear, with each amino acid residue connected by peptide bonds. The molecular structure of SLIGRL-NH2 is crucial for its interaction with PAR2, as the specific sequence and structure are necessary for receptor activation.
Chemical Reactions Analysis
The papers provided do not discuss specific chemical reactions involving SLIGRL-NH2, but as a peptide, it may be involved in reactions typical for peptides and proteins. These can include hydrolysis of peptide bonds, interactions with other molecules through hydrogen bonding, electrostatic interactions, and conformational changes upon binding to its receptor, PAR2.
Physical and Chemical Properties Analysis
Relevant Case Studies
The case studies mentioned in the provided papers include the use of SLIGRL-NH2 to induce scratching behavior in mice, which serves as a model for studying itch mechanisms . Another case study involves the therapeutic effects of SLIGRL-NH2 on loperamide-induced constipation in Sprague-Dawley rats. The peptide was administered in different dosages, showing improvement in gastrointestinal transit and alleviation of constipation symptoms. It also affected the expression of PAR-2, interstitial Cajal cells, and neurotransmitters such as VIP and substance P . These case studies are significant as they demonstrate the potential applications of SLIGRL-NH2 in treating conditions related to PAR2 activation.
科学的研究の応用
1. Therapeutic Effects on Constipation
- Application Summary: Sligrl-NH2, a protease-activated receptor 2 (PAR-2) agonist, has been studied for its therapeutic effects on constipation in Sprague-Dawley (SD) rat models .
- Methods of Application: Loperamide was injected subcutaneously to induce constipation in SD rats twice a day for 3 days. The rats were then administered with different dosages of Sligrl-NH2 or prucalopride (a positive control). The control and constipation group received 1× PBS under the same pattern .
- Results: The study found that Sligrl-NH2 had a therapeutic effect on loperamide-induced constipation in SD rats. It improved food intake, water intake, the number of stool pellets, weight, and fecal water content. It also affected the expression of anoctamin-1, c-kit, PAR-2, and neurotransmitters vasoactive intestinal peptide (VIP) and substance P (SP) .
2. Enhancement of Inflammatory Mechanisms
- Application Summary: Sligrl-NH2 has been found to enhance innate and inflammatory mechanisms induced by lipopolysaccharide in macrophages from C57BL/6 mice .
- Methods of Application: Peritoneal macrophages obtained from C57BL/6 mice were incubated with Sligrl-NH2 and/or lipopolysaccharide (LPS), and the phagocytosis of zymosan fluorescein isothiocyanate (FITC) particles; nitric oxide (NO), reactive oxygen species (ROS), and cytokine production; and inducible NO synthase (iNOS) expression in macrophages co-cultured with PAR-2-AP/LPS were evaluated .
- Results: The study found that co-incubation of macrophages with Sligrl-NH2 and LPS enhanced LPS-induced phagocytosis; production of NO, ROS, and the pro-inflammatory cytokines interleukin (IL)-1β, tumour necrosis factor (TNF)-α, IL-6, and C–C motif chemokine ligand (CCL)2; and iNOS expression. It also impaired the release of the anti-inflammatory cytokine IL-10 after 4 h of co-stimulation .
3. Facilitation of Gastrointestinal Transit
- Application Summary: Sligrl-NH2 has been found to facilitate gastrointestinal transit in mice in vivo .
- Results: The study found that Sligrl-NH2 activates PAR-2 and facilitates gastrointestinal transit in mice .
4. Stimulation of Gastric and Intestinal Smooth Muscle Contraction
- Application Summary: Sligrl-NH2 has been found to stimulate gastric and intestinal smooth muscle contraction .
- Results: The study found that Sligrl-NH2 activates PAR-2 and stimulates gastric and intestinal smooth muscle contraction .
5. Pruritogen in Mice
- Application Summary: Sligrl-NH2 has been found to act as a pruritogen, causing scratching behavior in mice .
- Results: The study found that Sligrl-NH2 activates PAR-2 and causes scratching behavior in mice .
6. Protection Against Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Injury
- Application Summary: Sligrl-NH2 has been found to protect against small intestinal injury induced by NSAIDs via the ERK signaling pathway .
- Methods of Application: Rats were randomly divided into control, model, PAR-2 agonist group (SLIGRL-NH2 group), control peptide group (LRGILS-NH2 group), and ERK blocker group. Morphological changes of mucous membrane of small intestine were observed, and the expression of tryptase, PAR-2, and p-ERK1/2 was measured .
- Results: The study found that further use of PAR-2 activator (SLIGRL-NH2) showed that ulcers and even perforation increased in small intestinal mucosal injury compared with the model group. This study also found that blocking ERK1/2 could greatly reduce intestinal damage in rats with NSAIDs induced and caused by PAR-2 activator if ERK blocker was administered in advance .
将来の方向性
SLIGRL-NH2 continues to be a valuable tool in research, particularly in studies investigating the role of PAR2 in various biological processes. Future research may continue to explore its effects on different cell types and in different disease models. As our understanding of PAR2 and its role in health and disease continues to grow, so too may the applications of SLIGRL-NH2 .
特性
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMJRPYYIJZPC-JYAZKYGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sligrl-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。